Computed Lipophilicity Advantage Over Bromo Analog
The computed XLogP3‑AA of 1‑(2‑iodoethyl)‑1H‑tetrazole is 0.6, compared with 0.3 for the bromoethyl analog [1] [2]. This 2‑fold difference indicates greater lipophilicity, which can translate to increased membrane permeability and altered extraction or chromatographic retention behaviour when the tetrazole is used as a carboxylic‑acid bioisostere or in a late‑stage alkylation step.
| Evidence Dimension | XLogP3‑AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 1‑(2‑Bromoethyl)‑1H‑tetrazole: 0.3 |
| Quantified Difference | 2‑fold higher (0.6 vs 0.3) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A 2‑fold lipophilicity difference may shift logD‑driven solubility, permeability, and off‑target binding profiles, making the iodo compound preferable for applications where passive membrane transit is critical.
- [1] PubChem. 1H-Tetrazole, 1-(2-iodoethyl)-. Compound Summary CID 12056329. National Center for Biotechnology Information. View Source
- [2] PubChem. 1H-Tetrazole, 1-(2-bromoethyl)-. Compound Summary CID 12056328. National Center for Biotechnology Information. View Source
